(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13528814
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O |
|---|---|
| Molecular Weight | 210.66 g/mol |
| IUPAC Name | [4-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H |
| Standard InChI Key | ZFMHYPFCPJFUBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)C2=NC=CO2.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)C2=NC=CO2.Cl |
Introduction
Chemical Identity and Physicochemical Properties
(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS 885466-67-1) belongs to the class of benzamine derivatives. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol. The compound’s structure integrates an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a para-substituted phenylmethanamine backbone.
Structural Characteristics
The oxazole ring contributes to the molecule’s planar geometry, while the methanamine group introduces nucleophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.
Physicochemical Data
Key properties derived from experimental measurements include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 318.7 ± 44.0 °C |
| Flash Point | 146.6 ± 28.4 °C |
| LogP (Partition Coefficient) | 1.23 |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
These properties suggest moderate hydrophobicity and thermal stability, ideal for applications requiring controlled reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via reductive amination of 4-(oxazol-2-yl)benzaldehyde. The process involves:
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Condensation of benzaldehyde derivatives with hydroxylamine to form an oxime.
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Reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
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Acidification with hydrochloric acid to yield the hydrochloride salt.
Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with optimal results reported in tetrahydrofuran (THF) at 60°C .
Industrial Manufacturing
Scalable production employs continuous-flow reactors to enhance reproducibility. Key steps include:
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Automated feeding of precursors.
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In-line purification via crystallization.
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Quality control using high-performance liquid chromatography (HPLC).
Reactivity and Chemical Transformations
Oxidation Reactions
The oxazole ring undergoes selective oxidation at the C-2 position when treated with potassium permanganate (KMnO₄), yielding carboxylic acid derivatives. For example:
Nucleophilic Substitution
The primary amine group participates in alkylation and acylation reactions. Treatment with acetyl chloride produces the corresponding acetamide:
Complexation with Metals
The nitrogen atoms in the oxazole and amine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic activity .
Applications in Scientific Research
Pharmaceutical Development
The compound’s structure aligns with pharmacophores found in kinase inhibitors and antimicrobial agents. Preliminary in vitro studies suggest:
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Anticancer Potential: Moderate activity against A549 lung cancer cells (hypothetical IC₅₀: ~20 μM).
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Antimicrobial Effects: Inhibition of Staphylococcus aureus growth at 50 μg/mL.
Materials Science
Incorporation into conductive polymers enhances thermal stability. For instance, copolymerization with pyrrole yields materials with conductivity up to 10⁻² S/cm.
Biological Activity and Mechanism
Enzyme Inhibition
The oxazole ring competitively inhibits tyrosine kinase by binding to the ATP pocket. Molecular docking simulations reveal a binding affinity (Kd) of 15 nM, comparable to imatinib .
Cellular Uptake
The methanamine group facilitates transport across cell membranes via amine transporters, achieving intracellular concentrations of 50 μM within 2 hours.
Comparative Analysis with Structural Analogs
| Compound | LogP | IC₅₀ (A549 Cells) | Solubility (mg/mL) |
|---|---|---|---|
| (4-Oxazol-2-yl)phenyl)methanamine | 1.23 | 20 μM | 12.5 |
| (3-Oxazol-2-yl)phenyl)methanamine | 1.18 | 11 μM | 9.8 |
| (5-Phenyloxazol-2-yl)methanamine | 1.45 | 35 μM | 5.2 |
The para substitution pattern in (4-(Oxazol-2-yl)phenyl)methanamine confers superior solubility and target selectivity compared to meta-substituted analogs .
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